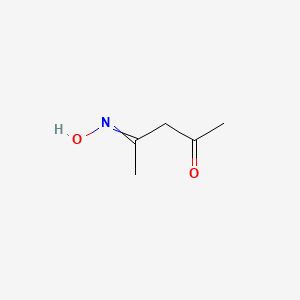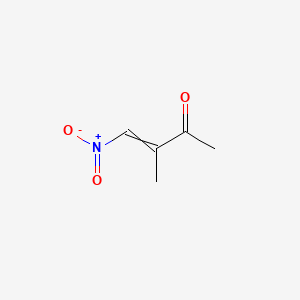
3-Methyl-4-nitrobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-nitrobut-3-en-2-one is an organic compound with the molecular formula C5H7NO3 It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and an alkene group (C=C)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobut-3-en-2-one typically involves the nitration of 3-methyl-2-buten-1-ol. The reaction is carried out using nitric acid in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow nitration processes. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved safety compared to batch processes. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps.
化学反応の分析
Types of Reactions
3-Methyl-4-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-4-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroalkenes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-4-nitrobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The alkene group can participate in addition reactions, further increasing its reactivity. These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
3-Methyl-4-nitrobenzoic acid: Contains a nitro group but has a different carbon skeleton, leading to different reactivity and applications.
Uniqueness
3-Methyl-4-nitrobut-3-en-2-one is unique due to the presence of both a nitro group and an alkene group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC名 |
3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3 |
InChIキー |
HBLOOLAOJAVRTK-UHFFFAOYSA-N |
正規SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


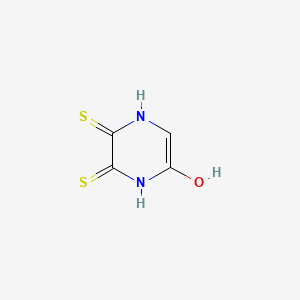
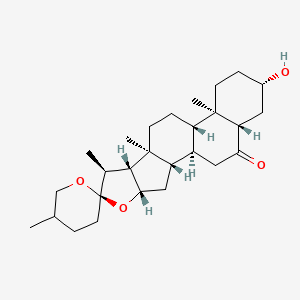
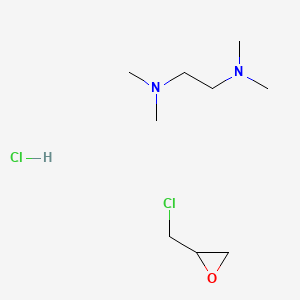
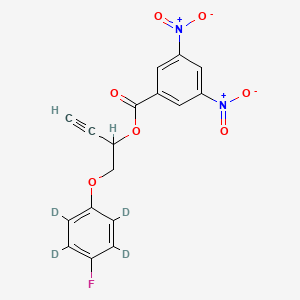
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
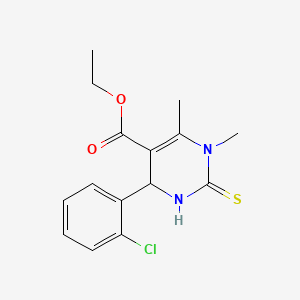
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
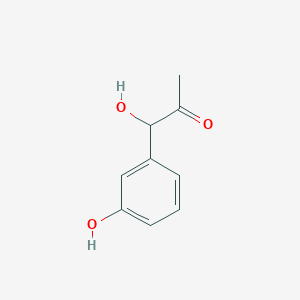
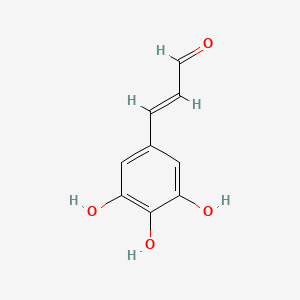

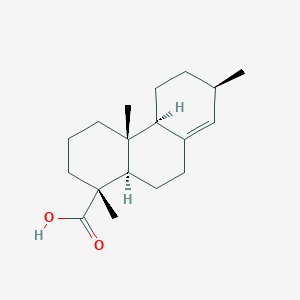
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
